Methyl 6-phenylpiperidine-3-carboxylate
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Overview
Description
Methyl 6-phenylpiperidine-3-carboxylate is a chemical compound that belongs to the piperidine class of compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a phenyl group attached to the piperidine ring and a methyl ester functional group at the 3-position. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-phenylpiperidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with ethyl acetoacetate in the presence of a base to form the corresponding piperidine derivative. This intermediate is then esterified using methanol and an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 6-phenylpiperidine-3-carboxylic acid.
Reduction: Formation of 6-phenylpiperidine-3-methanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Methyl 6-phenylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various organic compounds
Mechanism of Action
The mechanism of action of Methyl 6-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-phenylpiperidine-3-carboxylate
- Ethyl 6-phenylpiperidine-3-carboxylate
- Methyl 6-(4-methylphenyl)piperidine-3-carboxylate
Uniqueness
Methyl 6-phenylpiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Biological Activity
Methyl 6-phenylpiperidine-3-carboxylate is a compound of interest due to its various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
This compound can be synthesized through various methods, including the use of piperidine derivatives and phenylacetic acid. The structural formula is characterized by a piperidine ring substituted with a phenyl group and a carboxylate ester, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an analgesic and anti-cancer agent. Below are key findings from diverse research sources:
Analgesic Activity
- Opioid Receptor Affinity : Research indicates that compounds similar to this compound exhibit high affinity for mu-opioid receptors. This suggests potential analgesic properties comparable to established opioids like fentanyl .
- Mechanistic Studies : The mechanism of action appears to involve modulation of pain pathways in the central nervous system, potentially through inhibition of neurotransmitter reuptake or receptor activation .
Anti-Cancer Properties
- Cytotoxicity Against Cancer Cell Lines : Studies have shown that this compound derivatives possess significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. For instance, certain derivatives demonstrated IC50 values indicating potent anti-proliferative effects .
- Induction of Apoptosis : Mechanistic investigations revealed that these compounds can induce apoptosis in cancer cells through intrinsic pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 and HCT-116 cell lines. The results indicated that:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 62.4 ± 0.128 | Apoptosis induction |
Compound B | HCT-116 | 38.5 ± 0.17 | Cell cycle arrest |
The study concluded that the compound's structure significantly influences its cytotoxic potency and mechanism of action .
Study 2: Analgesic Profile
In another investigation focusing on analgesic properties, methyl 6-phenylpiperidine derivatives were tested for their binding affinity to opioid receptors:
Compound | μ-Receptor Affinity (nM) | ED50 (mg/kg) |
---|---|---|
Compound C | 3.45 ± 0.45 × 10^-9 | 0.047 |
Compound D | 9.45 ± 4.05 × 10^-9 | 0.665 |
This data illustrates the potential of these compounds as effective analgesics with a favorable receptor profile compared to traditional opioids .
Properties
IUPAC Name |
methyl 6-phenylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-12(14-9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASKKLGNFGJCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(NC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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